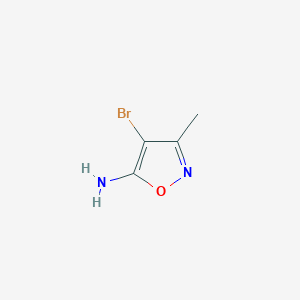

4-Bromo-3-methylisoxazol-5-amine

説明

4-Bromo-3-methylisoxazol-5-amine (CAS: 33084-49-0) is a brominated isoxazole derivative with the molecular formula C₄H₅BrN₂O and a molecular weight of 177.00 g/mol . It is a solid compound with a melting point of 66–71°C and is typically stored at 2–8°C to maintain stability . The molecule features a bromine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position of the isoxazole ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds for pharmaceutical and agrochemical applications .

特性

IUPAC Name |

4-bromo-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYKKCVEVOZFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440671 | |

| Record name | 4-Bromo-3-methylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33084-49-0 | |

| Record name | 4-Bromo-3-methylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33084-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-methylisoxazol-5-amine involves the bromination of 3-methylisoxazol-5-amine. The reaction typically uses N-bromosuccinimide as the brominating agent in chloroform as the solvent. The reaction is carried out at 0°C, and the product is purified by column chromatography using a mixture of hexanes and ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

4-Bromo-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted isoxazoles, depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives of the isoxazole ring.

Reduction Reactions: Reduced amine derivatives of the original compound.

科学的研究の応用

Biological Activities

Research indicates that 4-Bromo-3-methylisoxazol-5-amine exhibits several biological activities, making it a valuable compound for further investigation:

- Antimicrobial Properties : Studies have identified isoxazole derivatives as having antimicrobial effects, which may extend to this compound. The presence of the bromine atom can contribute to its efficacy against certain bacterial strains.

- Neuroprotective Effects : Some derivatives of isoxazole have shown neuroprotective properties. This suggests that this compound could be explored for potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds containing isoxazole rings are often investigated for their anti-inflammatory properties. This could position this compound as a candidate for treating inflammatory conditions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can lead to enhanced potency and selectivity against specific biological targets.

Case Studies

- Synthesis of Isoxazole Derivatives : Research has demonstrated the synthesis of various isoxazole derivatives from this compound, leading to compounds with improved pharmacological profiles. These studies highlight the compound's versatility in drug design.

- Biological Assays : In vitro studies have been conducted to evaluate the biological activity of derivatives synthesized from this compound. Results indicate promising activity against cancer cell lines, suggesting potential applications in oncology.

作用機序

The mechanism of action of 4-Bromo-3-methylisoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets in biological pathways. The exact mechanism would vary based on the structure of the final compound synthesized from this compound .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-bromo-3-methylisoxazol-5-amine with structurally related brominated heterocycles, emphasizing differences in substituents, physicochemical properties, and applications.

Key Structural and Functional Differences

Substituent Position and Reactivity :

- The 4-bromo group in this compound enhances electrophilic substitution reactivity compared to brominated phenyl derivatives (e.g., 5-bromobenzo[d]isoxazol-3-amine), where bromine is part of an aromatic system .

- Methyl and amine groups in the isoxazole ring improve solubility in polar solvents, whereas phenyl-substituted analogs (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) exhibit higher lipophilicity .

This compound is primarily used as a synthetic building block rather than a bioactive molecule itself, though its Schiff base derivatives (e.g., N-(4-bromobenzylidene)-3,4-dimethylisoxazol-5-amine) show promise in coordination chemistry .

Thermal Stability :

- The lower melting point of this compound (66–71°C) compared to fused-ring analogs suggests reduced crystallinity, which may impact formulation in drug delivery systems .

Research Findings

Synthetic Utility :

- This compound undergoes Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives, a pathway less accessible in brominated oxadiazoles (e.g., 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine) due to steric hindrance .

- Schiff base formation with aldehydes (e.g., N-(4-bromobenzylidene)-3,4-dimethylisoxazol-5-amine) highlights its role in synthesizing ligands for metal complexes .

Spectroscopic Comparisons :

- IR Spectroscopy : The amine group in this compound shows a characteristic NH stretch at ~3300 cm⁻¹, similar to 5-bromobenzo[d]isoxazol-3-amine but distinct from oxadiazoles, which lack NH bonds .

- ¹H NMR : The methyl group in this compound resonates at δ 2.45 ppm , whereas brominated oxadiazoles exhibit aromatic proton signals at δ 7.25–8.16 ppm .

生物活性

4-Bromo-3-methylisoxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, with a bromine atom at the fourth position and an amine group at the fifth position. The molecular formula is , and it has a molecular weight of 177.02 g/mol. The compound's melting point ranges from 66 to 75 °C .

The primary biological activity of this compound is attributed to its interaction with specific protein targets, particularly bromodomain-containing proteins such as BRD4. The compound acts as a competitive inhibitor by mimicking acetylated lysines, which are crucial for the binding of bromodomains to histones. This inhibition disrupts the transcriptional regulation of oncogenes, leading to reduced tumor cell proliferation.

Key Mechanisms:

- Inhibition of BRD4 : By binding to the bromodomain, it disrupts the transcription of genes like Bcl-2 and c-Myc, which are pivotal in cell survival and proliferation .

- Modulation of Gene Expression : The compound influences various biochemical pathways by altering gene transcription profiles, contributing to its anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines by targeting BRD4 and other related pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | BRD4 inhibition |

| A549 (Lung) | 10.0 | Disruption of oncogene transcription |

| HeLa (Cervical) | 15.0 | Induction of apoptosis via Bcl-2 modulation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may inhibit certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism against pathogens.

Case Studies

- Anticancer Efficacy in Breast Cancer Models : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in MCF-7 xenograft models, correlating with decreased expression levels of Bcl-2 and c-Myc .

- Synergistic Effects with Chemotherapeutics : Research indicated that combining this compound with standard chemotherapeutic agents enhanced overall efficacy in resistant cancer cell lines, suggesting potential for use in combination therapies .

Pharmacokinetics and Toxicology

In silico predictions suggest that this compound possesses favorable pharmacokinetic properties, including good absorption and distribution characteristics. However, toxicological assessments are crucial to determine safety profiles before clinical application.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | ~6 hours |

| Metabolism | Liver (CYP450 pathway) |

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., NH₂, C-Br) through vibrational modes.

- NMR (¹H/¹³C) : Confirms substituent positions and molecular symmetry.

- X-ray Crystallography : Resolves 3D structure and bond angles. SHELX software (e.g., SHELXL for refinement, SHELXD for phasing) is widely used to analyze crystallographic data, ensuring accurate atomic positioning .

How can researchers address discrepancies in biological activity data for brominated isoxazole derivatives?

Advanced

Contradictions in pharmacological data (e.g., variable IC₅₀ values) require:

- Assay Standardization : Uniform protocols for cell lines, incubation times, and controls.

- Purity Validation : HPLC or LC-MS to rule out impurities.

- Mechanistic Studies : Binding assays (e.g., SPR) to validate target interactions. For instance, antiprotozoal activity studies highlighted the need for controlled testing environments to ensure reproducibility .

What strategies mitigate side reactions during the synthesis of halogenated isoxazole amines?

Q. Advanced

- Protecting Groups : Temporarily shield reactive sites (e.g., NH₂) to prevent undesired substitutions.

- Regioselective Catalysts : Use directing groups (e.g., methoxy) to guide bromination.

- Byproduct Analysis : TLC or GC-MS monitors reaction progress. Evidence from β-(isoxazol-5-yl) enamine self-condensation studies suggests acetyl chloride can suppress polymerization side reactions .

How is SHELX employed in resolving crystallographic ambiguities for isoxazole derivatives?

Advanced

SHELX processes diffraction data through:

- SHELXL : Refines atomic coordinates and thermal parameters via least-squares minimization.

- SHELXD : Solves phase problems using dual-space algorithms. For example, Schiff base derivatives of 3,4-dimethylisoxazol-5-amine were structurally validated using SHELX, ensuring accurate bond length and angle measurements .

What computational methods support the design of this compound analogs with enhanced bioactivity?

Q. Advanced

- Docking Simulations : Predict ligand-receptor interactions (e.g., using AutoDock Vina).

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to activity. Virtual screening against targets like the urokinase receptor (uPAR) has identified potent analogs with validated in vitro activity .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Steric Hindrance : The methyl group at position 3 may slow Suzuki-Miyaura couplings; bulkier ligands (e.g., SPhos) enhance efficiency.

- Electronic Effects : Electron-withdrawing bromine activates the isoxazole ring for nucleophilic substitution. Studies on phenyl-substituted isoxazoles demonstrate tailored catalytic systems (e.g., Pd(OAc)₂/P(t-Bu)₃) improve coupling yields .

What are the challenges in scaling up laboratory-scale syntheses of brominated isoxazoles for preclinical studies?

Q. Advanced

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.

- Exothermic Reactions : Control temperature via gradual reagent addition.

- Yield Consistency : Process Analytical Technology (PAT) ensures real-time monitoring. Halogenated pyrazole syntheses highlight the need for rigorous process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。